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DAA-1097

Cat. No.: B1669733
CAS No.: 220551-79-1
M. Wt: 409.9 g/mol
InChI Key: CGUBOFYHGYNUDL-UHFFFAOYSA-N
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Description

Overview of DAA-1097 as a Preclinical Research Probe

This compound is a novel, selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov As a research probe, its primary utility lies in its ability to bind with high affinity and selectivity to TSPO, allowing for the investigation of the protein's function. nih.gov this compound demonstrates potent anxiolytic-like properties in animal models, which has made it a subject of interest in neuropharmacological studies. nih.gov

Its selectivity is a key characteristic; it shows strong inhibition of radioligand binding at TSPO while having a negligible effect on the central benzodiazepine receptor (CBR), which is a distinct entity. nih.gov This specificity allows researchers to dissect the biological effects mediated by TSPO without the confounding influence of CBR activation. nih.gov Preclinical studies have utilized this compound to explore the behavioral effects of TSPO modulation, such as its impact on anxiety and locomotor activity. nih.gov

The binding profile of this compound has been characterized in detail through radioligand binding assays. These studies quantify the compound's affinity for TSPO by measuring its ability to displace specific radiolabeled ligands, such as [3H]PK 11195 and [3H]Ro 5-4864, from mitochondrial preparations. nih.gov

Table 1: In Vitro Binding Affinity of this compound for Translocator Protein (TSPO) This interactive table summarizes the IC50 values of this compound in inhibiting the binding of different radioligands to TSPO in rat brain mitochondrial preparations.

Radioligand IC50 (nM) Target Receptor Reference
[3H]PK 11195 0.92 TSPO nih.gov
[3H]Ro 5-4864 0.64 TSPO nih.gov

Historical Context of Translocator Protein (TSPO) Ligands

The story of Translocator Protein (TSPO) ligands begins with the discovery of binding sites for benzodiazepines outside of the central nervous system. In 1977, distinct binding sites for diazepam were identified in peripheral tissues, leading to the initial name, peripheral benzodiazepine receptor (PBR). wikipedia.orgnih.gov These sites were differentiated from the central benzodiazepine receptors (part of the GABA-A receptor complex) by their location and ligand specificity. nih.gov

The first generation of specific PBR ligands included the benzodiazepine derivative Ro5-4864 and the isoquinoline (B145761) carboxamide PK 11195. nih.govnih.gov These compounds became the prototypical tools for characterizing the receptor and exploring its functions. nih.govnih.gov For years, [11C]PK11195 was the standard radioligand used in Positron Emission Tomography (PET) imaging to study PBR/TSPO expression in vivo, despite certain limitations like a low signal-to-noise ratio. nih.gov

Over time, research efforts focused on developing new ligands with improved affinity, selectivity, and pharmacokinetic properties. This led to the synthesis of second-generation ligands, a category to which this compound belongs. nih.gov These newer compounds, including other aryloxyanilides like DAA1106, offered more potent and selective tools for investigating the multifaceted roles of TSPO, paving the way for a more nuanced understanding of this ubiquitous protein. nih.gov The evolution from non-selective benzodiazepines to highly specific molecules like this compound reflects the growing appreciation of TSPO as a distinct and important drug target. portlandpress.com

Significance of Translocator Protein (TSPO) in Biological Systems Research

The Translocator Protein (TSPO) is a highly conserved 18 kDa protein found primarily on the outer mitochondrial membrane, where it is often located at contact points with the inner mitochondrial membrane. wikipedia.orgportlandpress.commdpi.com Its significance stems from its involvement in a wide array of fundamental cellular processes, making it a key molecule in maintaining cellular homeostasis. nih.govnih.govmdpi.com

One of the most studied functions of TSPO is its role in the transport of cholesterol from the cytoplasm across the outer mitochondrial membrane. nih.govmdpi.com This is the rate-limiting step in the synthesis of steroid hormones in steroidogenic tissues like the adrenal glands and gonads, and in the production of neurosteroids in the brain. nih.govmdpi.com

Beyond steroidogenesis, TSPO is implicated in several other critical mitochondrial functions. It interacts with other proteins to form the mitochondrial permeability transition pore (mPTP), a channel involved in regulating mitochondrial membrane potential, apoptosis, and calcium signaling. nih.govnih.govportlandpress.com TSPO also plays a role in mitochondrial respiration, cell proliferation, and the modulation of reactive oxygen species (ROS) production, which is crucial for cellular signaling and oxidative stress responses. nih.govfrontiersin.org

In the central nervous system, TSPO expression is generally low under normal conditions but is significantly upregulated in activated glial cells, particularly microglia and astrocytes, in response to injury or inflammation. nih.govmdpi.com This has established TSPO as a prominent biomarker for neuroinflammation, and PET imaging using TSPO-specific radioligands is a widely used tool to monitor inflammatory processes in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. nih.gov

Table 2: Key Biological Functions Associated with Translocator Protein (TSPO) This interactive table provides a summary of the major cellular and physiological roles of TSPO.

Function Description Reference
Steroidogenesis Mediates the transport of cholesterol into mitochondria, the rate-limiting step for steroid hormone synthesis. nih.govmdpi.com
Neuroinflammation Expression is upregulated in activated microglia and astrocytes, serving as a biomarker for neuroinflammatory conditions. nih.govmdpi.com
Apoptosis Involved in the regulation of the mitochondrial permeability transition pore (mPTP), which can initiate programmed cell death. nih.govnih.gov
Oxidative Stress Modulates the production of reactive oxygen species (ROS) within the mitochondria. mdpi.comfrontiersin.org
Cell Proliferation Participates in the regulation of cell growth and division. nih.gov

| Mitochondrial Respiration | Plays a role in the regulation of cellular energy metabolism. | nih.govfrontiersin.org |

Current Status in Preclinical Development and Research Trajectory

This compound remains primarily a preclinical research tool, valued for its high selectivity for TSPO. nih.gov Its development has not progressed to clinical trials in humans. The main trajectory of research involving this compound and its analogs focuses on its utility in elucidating the function of TSPO in various disease models.

Preclinical studies have successfully used this compound to demonstrate the anxiolytic-like effects of TSPO agonism in rodents, establishing a behavioral phenotype for this mechanism. nih.gov These findings indicate that selective TSPO ligands can modulate anxiety-related behaviors without causing the sedative effects or motor impairment associated with central benzodiazepine receptor agonists like diazepam. nih.gov

The research trajectory for compounds in this class has heavily emphasized their use in molecular imaging. A close analog of this compound, DAA1106, was radiolabeled with carbon-11 (B1219553) ([11C]DAA1106) to create a PET tracer. This tracer has been used in both animal and human studies to visualize and quantify TSPO expression in the brain, providing a non-invasive window into neuroinflammatory processes. nih.gov The development of such imaging agents is a critical path for understanding the role of TSPO in human health and disease and for the potential development of diagnostics and therapeutics. nih.gov

Future research will likely continue to use this compound as a reference compound in the development of new TSPO ligands with even more refined properties. The ongoing investigation aims to clarify the complex and sometimes contradictory roles of TSPO in pathology, such as its function in both pro-inflammatory and anti-inflammatory responses, and to validate TSPO as a viable therapeutic target for neurological and psychiatric disorders. nih.govfrontiersin.org

Table 3: Mentioned Chemical Compounds

Compound Name Full Chemical Name Class/Role
This compound N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide Selective TSPO Agonist
DAA1106 N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide Selective TSPO Agonist / PET Tracer Precursor
PK 11195 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide TSPO Ligand / Antagonist
Ro5-4864 4'-chlorodiazepam TSPO Ligand / Agonist
Diazepam 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one Benzodiazepine / CBR Agonist
[11C]DAA1106 [11C]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide PET Radioligand for TSPO
[11C]PK11195 [11C]1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide PET Radioligand for TSPO
[3H]PK 11195 Tritiated 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide Radioligand for Binding Assays
[3H]Ro 5-4864 Tritiated 4'-chlorodiazepam Radioligand for Binding Assays

| [3H]-Flunitrazepam | Tritiated Flunitrazepam | Radioligand for CBR Binding Assays |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClNO3 B1669733 DAA-1097 CAS No. 220551-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220551-79-1

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3

InChI Key

CGUBOFYHGYNUDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAA 1097
DAA-1097
DAA1097
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Daa 1097

Affinity and Selectivity for Translocator Protein (TSPO/PBR)

DAA-1097 demonstrates high affinity for TSPO. This affinity has been quantitatively assessed through various binding assays, establishing its potency relative to established TSPO ligands like PK 11195 and Ro 5-4864.

Quantitative Binding Assays (e.g., [3H]PK 11195 and [3H]Ro 5-4864 Displacement)

Quantitative binding studies, specifically displacement assays using radiolabeled ligands such as [3H]PK 11195 and [3H]Ro 5-4864, have been instrumental in defining the affinity of this compound for TSPO. This compound has been shown to inhibit the binding of [3H]PK 11195 to crude mitochondrial preparations from rat whole brain with an IC50 value of 0.92 nM. probechem.comnih.gov Similarly, this compound inhibited [3H]Ro 5-4864 binding to the same preparation with an IC50 value of 0.64 nM. nih.gov These low nanomolar IC50 values indicate a high binding affinity of this compound for TSPO.

For comparison, in studies using rat brain, DAA1097 showed a binding affinity (Ki) of 0.19 ± 0.02 nM, which was similar to DAA1106 (Ki = 0.09 ± 0.02 nM) and higher than PK11195 (Ki = 0.54 ± 0.24 nM). nih.gov

Below is a table summarizing the binding affinities of this compound in displacement assays:

RadioligandPreparationSpeciesIC50 (nM)Ki (nM)Source
[3H]PK 11195Crude mitochondrial preparations (whole brain)Rat0.92- probechem.comnih.gov
[3H]Ro 5-4864Crude mitochondrial preparations (whole brain)Rat0.64- nih.gov
[3H]PK 11195TSPORat-0.19 ± 0.02 nih.gov
[3H]PK 11195Mitochondrial preparationsMonkey-3.48 ± 1.26 (PK11195) unc.edu

These findings suggest that this compound binds potently to TSPO in rat brain preparations.

Specificity Profile Against Central Benzodiazepine (B76468) Receptors (CBR)

A crucial aspect of this compound's profile is its selectivity for TSPO over central benzodiazepine receptors (CBR), which are associated with the GABAA receptor complex. Studies have demonstrated that this compound exhibits negligible affinity for CBR. wikipedia.org Specifically, this compound did not inhibit the binding of [3H]-flunitrazepam, a CBR ligand, to membranes of rat whole brain at concentrations up to 10,000 nM (IC50 > 10,000 nM). nih.gov This high degree of selectivity distinguishes this compound from classical benzodiazepines that bind to CBR.

Mechanism of Action at TSPO

This compound functions as a ligand at the TSPO, influencing the protein's various roles within the cell, particularly those associated with mitochondria.

Agonistic Activity and Ligand Classification

This compound is classified as a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), which is now known as TSPO. probechem.comwikipedia.orgprobechem.com Agonists typically bind to a receptor and activate a downstream signaling pathway or cellular function. The agonistic activity of this compound at TSPO suggests it promotes the physiological processes mediated by this protein.

Modulation of Mitochondrial Functions

TSPO is primarily located on the outer mitochondrial membrane and is involved in several mitochondrial functions, including cholesterol transport, steroid hormone synthesis, and regulation of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net As a TSPO agonist, this compound modulates these mitochondrial activities. DAA1097 and DAA1106 have been shown to promote steroidogenesis from mitochondria. nih.gov

Influence on Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a channel in the mitochondrial membrane whose opening can lead to mitochondrial dysfunction and apoptosis. TSPO is believed to be involved in modulating the opening and closure of the mPTP. patsnap.com While the precise mechanism by which this compound influences mPTP is complex and involves the broader role of TSPO in mitochondrial function, its agonistic activity at TSPO suggests a potential to modulate mPTP activity. Some TSPO ligands, particularly agonists, have been hypothesized to exert neuroprotective effects through the inhibition of mPTP opening. nih.gov TSPO is involved in modulating mPTP opening/closure, which can lead to either apoptotic cell death via mPTP opening or cell protection through mPTP blocking. patsnap.com

Impact on Mitochondrial Respiration and Bioenergetics

The translocator protein (TSPO) is involved in various mitochondrial functions, including cholesterol transport, steroidogenesis, apoptosis, and mitochondrial respiration researchgate.netresearchgate.netacs.org. Agonists of TSPO, such as this compound and DAA-1106, have been shown to promote steroidogenesis from mitochondria researchgate.netnih.gov. Steroidogenesis, particularly the synthesis of neurosteroids like pregnenolone (B344588), occurs within mitochondria and is influenced by TSPO-mediated cholesterol transport to the inner mitochondrial membrane acs.orgbioorganica.org.ua.

Mitochondrial dysfunction, characterized by impaired respiration and ATP production, is a hallmark of various pathological conditions ahajournals.orgufrgs.br. Measuring oxygen consumption rates is a key technique to assess mitochondrial function and energy metabolism capes.gov.br. While the search results confirm TSPO's involvement in mitochondrial processes and the potential for its ligands to modulate these, specific detailed data tables or extensive research findings solely on this compound's direct impact on oxygen consumption or ATP production were not prominently featured. However, the promotion of steroidogenesis by this compound implies an effect on mitochondrial function, as this process is localized to the mitochondria and requires metabolic support.

Comparative Analysis with Other TSPO Ligands (e.g., DAA-1106, PK11195, Ro5-4864)

This compound belongs to the class of phenoxyphenyl acetamide (B32628) derivatives, similar in structure to DAA-1106 nih.govresearchgate.net. Both this compound and DAA-1106 are described as potent and selective agonists for TSPO probechem.comprobechem.commedchemexpress.commedchemexpress.comnih.govcaymanchem.com.

In terms of binding affinity to TSPO in rat whole brain mitochondrial preparations, this compound has an IC₅₀ of 0.92 nM against [³H]PK 11195 binding and 0.64 nM against [³H]Ro 5-4864 binding nih.gov. DAA-1106 shows even higher affinity, with IC₅₀ values of 0.28 nM against [³H]PK 11195 and 0.21 nM against [³H]Ro 5-4864 nih.gov.

PK11195 is an isoquinoline (B145761) carboxamide and is often classified as a TSPO antagonist, although it has also been described as a ligand that can enhance apoptosis in some contexts probechem.comresearchgate.netmdpi.comresearchgate.net. Ro5-4864 is a benzodiazepine derivative and is typically considered a TSPO agonist or partial agonist researchgate.netresearchgate.net. PK11195 and Ro5-4864 were among the first ligands used to identify and study TSPO researchgate.netnih.gov. PK11195 binds selectively to TSPO with Kᵢ values in the nanomolar range (e.g., 3.1 nM in rat cerebellum) probechem.com. Ro5-4864 also binds selectively to TSPO with nanomolar affinity, although its binding affinity can be affected by temperature and species nih.gov.

Comparative binding data highlights the high affinity of this compound and DAA-1106 relative to PK11195. In rat brain, this compound (Kᵢ = 0.19 ± 0.02 nM) and DAA-1106 (Kᵢ = 0.09 ± 0.02 nM) demonstrated similar binding affinities, both higher than that of PK11195 (Kᵢ = 0.54 ± 0.24 nM) nih.gov. This suggests that this compound and DAA-1106 are more potent in displacing these radioligands from TSPO binding sites.

While this compound and DAA-1106 both promote steroidogenesis, some research suggests their effects on this process might be opposite despite their similar structure and anxiolytic effects researchgate.net. Both compounds have shown anxiolytic effects in animal models wikipedia.orgresearchgate.netmedchemexpress.commedchemexpress.comnih.govnih.gov. However, their effects on other pharmacological endpoints can differ. For instance, DAA-1106, but not this compound, significantly increased sleeping time in hexobarbital-induced anesthesia in mice nih.gov.

The development of this compound and DAA-1106, along with other second-generation TSPO ligands, aimed to improve upon the characteristics of earlier ligands like PK11195, particularly regarding higher affinity and lower non-specific binding nih.gov.

Here is a table summarizing some comparative binding data:

CompoundTargetAssaySpeciesValueReference
This compoundTSPOInhibition of [³H]PK 11195 binding (IC₅₀)Rat Brain0.92 nM probechem.comprobechem.comnih.gov
This compoundTSPOInhibition of [³H]Ro 5-4864 binding (IC₅₀)Rat Brain0.64 nM nih.gov
This compoundTSPOBinding Affinity (Kᵢ)Rat Brain0.19 ± 0.02 nM nih.gov
DAA-1106TSPOInhibition of [³H]PK 11195 binding (IC₅₀)Rat Brain0.28 nM nih.govcaymanchem.com
DAA-1106TSPOInhibition of [³H]Ro 5-4864 binding (IC₅₀)Rat Brain0.21 nM nih.gov
DAA-1106TSPOBinding Affinity (Kᵢ)Rat Brain0.09 ± 0.02 nM nih.gov
PK11195TSPOBinding Affinity (Kᵢ)Rat Cerebellum3.1 nM probechem.com
PK11195TSPOBinding Affinity (Kᵢ)Rat Spinal Cord4.1 nM probechem.com
PK11195TSPOBinding Affinity (Kᵢ)Rat Brain0.54 ± 0.24 nM nih.gov
Ro5-4864TSPOSelective ligand for mitochondrial TSPO/PBR-Potent, Selective probechem.comnih.gov

Table 1: Comparative Binding Data of TSPO Ligands

Preclinical Pharmacodynamics and Biological Activities of Daa 1097

Neuropharmacological Research in Animal Models

Research in animal models has investigated the neuropharmacological effects of DAA-1097, focusing on its potential anxiolytic-like properties and its influence on behavior nih.govnih.gov. These studies often utilize standardized behavioral paradigms to assess changes in anxiety levels and motor activity jst.go.jpfrontiersin.org.

Investigation of Anxiolytic-Like Effects

This compound has demonstrated anxiolytic-like effects in laboratory animals nih.govwikipedia.org. These effects are believed to be mediated through its agonist activity at TSPO nih.govnih.gov. TSPO is involved in the synthesis of neuroactive steroids, such as allopregnanolone, which are known to positively modulate GABAA receptors and exert anxiolytic properties unifi.itnih.govbiorxiv.org.

Evaluation in Behavioral Paradigms (e.g., Light/Dark Exploration Test, Elevated Plus-Maze Test)

Studies have evaluated the anxiolytic-like effects of this compound using established behavioral tests in rodents, including the light/dark exploration test and the elevated plus-maze test nih.govnih.gov.

In the light/dark exploration test, rodents are placed in an arena with interconnected light and dark compartments. Anxiolytic compounds typically increase the time spent in the illuminated, aversive compartment and the number of transitions between the compartments peerj.com.

The elevated plus-maze test consists of a plus-shaped apparatus with two open arms and two enclosed arms, elevated above the ground. Anxiety in rodents is often indicated by a preference for the enclosed arms, while anxiolytic agents increase exploration of the open arms researchgate.netfrontiersin.org. Oral administration of this compound has been shown to produce anxiolytic effects in both the mouse light/dark exploration test and the rat elevated plus-maze test nih.gov.

Table 1 summarizes representative findings of this compound in these behavioral paradigms:

Behavioral ParadigmAnimal ModelObserved Effect of this compoundCitation
Light/Dark Exploration TestMouseAnxiolytic effects nih.gov
Elevated Plus-Maze TestRatAnxiolytic effects nih.gov

Observed Effects on Spontaneous Locomotor Activity

Studies have also examined the effects of this compound on spontaneous locomotor activity in animals nih.govijpsonline.com. Spontaneous locomotor activity refers to the voluntary movement of an animal in its environment, independent of external stimuli researchgate.net. Oral administration of this compound did not significantly affect spontaneous locomotor activity in mice nih.govcapes.gov.br. This suggests that the anxiolytic-like effects of this compound are not a result of general sedation or changes in motor function nih.gov.

Role in Steroidogenesis Modulation

TSPO is primarily located on the outer mitochondrial membrane and is known to be involved in various cellular functions, including cholesterol transport and steroid hormone synthesis wikipedia.orgunifi.it. This compound, as a TSPO agonist, has been investigated for its role in modulating steroidogenesis nih.govbiorxiv.org.

Stimulation of Steroid Hormone Production Pathways

TSPO ligands, including this compound, have been shown to promote steroidogenesis, particularly the synthesis of steroid hormones from mitochondria nih.govbiorxiv.org. Steroidogenesis is initiated by the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588), the precursor for all steroid hormones nih.govnih.govnih.gov. This process is considered the rate-limiting step in steroid hormone production nih.gov.

TSPO is thought to play a role in mediating the transport of cholesterol into the inner mitochondrial membrane, which is essential for steroidogenesis wikipedia.orgnih.gov. Studies using TSPO-binding ligands have demonstrated their ability to stimulate steroid hormone production in steroidogenic cell lines nih.gov.

Interaction with Intramitochondrial Cholesterol Transport Mechanisms

The mechanism by which TSPO ligands like this compound stimulate steroidogenesis involves the modulation of intramitochondrial cholesterol transport wikipedia.orgnih.govnih.gov. TSPO is proposed to interact with other proteins, such as the steroidogenic acute regulatory protein (StAR), to facilitate the movement of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane wikipedia.orgnih.gov. This transport is crucial for providing the substrate (cholesterol) to the cytochrome P450 side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane, which catalyzes the initial step of steroid synthesis nih.govnih.govnih.gov.

Ligand binding to TSPO is believed to induce the translocation of cholesterol from the outer to the inner mitochondrial membrane, thereby promoting steroid production nih.gov. While the exact physiological role of TSPO in steroidogenesis has been a subject of ongoing research and some debate, pharmacological activation of TSPO by ligands such as this compound has been observed to stimulate steroid biosynthesis wikipedia.orgbioscientifica.com.

Table 2 summarizes the role of this compound in steroidogenesis modulation:

Biological ActivityMechanism InvolvedObserved Effect of this compoundCitation
Stimulation of SteroidogenesisPromotion of steroid hormone synthesis from mitochondriaPromoted steroidogenesis nih.govbiorxiv.org
Modulation of Cholesterol TransportFacilitation of cholesterol movement into mitochondriaInduces cholesterol translocation nih.gov

Cellular and Tissue-Specific Responses in Preclinical Models

TSPO is expressed in various tissues, with particularly high concentrations in steroid-producing tissues. mdpi.com In the central nervous system (CNS), TSPO expression is notably found in glial cells, including astrocytes and microglia, as well as endothelial cells and certain neuronal populations. mdpi.comnih.gov Under normal physiological conditions, TSPO expression in the brain is relatively low but becomes significantly upregulated in response to neural injury, disorders, and inflammation. mdpi.comnih.govresearchgate.netsnmjournals.org This altered expression profile in pathological states underscores the relevance of studying TSPO ligands like this compound in the context of cellular responses in preclinical models of disease.

Effects on Activated Microglia in Neurological Contexts

Microglia, the resident macrophages of the CNS, are key players in the brain's immune response. nih.gov In neurological disorders and following injury, microglia become activated, a state characterized by a marked increase in TSPO protein expression. mdpi.comnih.govsnmjournals.org Due to this significant upregulation in activated glial cells, particularly microglia, TSPO has become a widely used marker for neuroinflammation and microglial activation. mdpi.comnih.govrug.nl

TSPO signaling studies have largely concentrated on activated microglia. nih.gov The increase in TSPO levels during inflammation is considered an adaptive response that may contribute to restricting an aggressive inflammatory response. nih.gov Studies using TSPO-binding ligands have indicated that these compounds possess immunosuppressive potential and anti-inflammatory effects in both the peripheral and central nervous systems. nih.gov While the precise mechanisms are complex, the interaction of TSPO ligands with the upregulated protein in activated microglia is a central aspect of their potential effects in neurological contexts.

Implications for Neuroinflammation Research

Neuroinflammation is a critical component in the progression of various neurodegenerative diseases. rug.nlsnmjournals.org Given the prominent role of TSPO in activated microglia and its upregulation during neuroinflammatory processes, TSPO has emerged as an attractive pharmacological target for both diagnostic imaging and potential therapeutic interventions aimed at modulating neuroinflammation. mdpi.comnih.gov

This compound, as a selective TSPO agonist, has been investigated for its neuropharmacological profile. Preclinical studies have demonstrated that this compound, along with other TSPO ligands, can promote steroidogenesis from mitochondria. nih.gov Furthermore, this compound has exhibited anxiolytic effects in animal models, such as the mouse light/dark exploration test and the rat elevated plus-maze test. wikipedia.orgnih.govmedchemexpress.com The beneficial effects observed with TSPO ligands in various experimental models of neurodegenerative conditions are likely, at least in part, to result from the amelioration of microglia activation and subsequent neuroinflammation. nih.gov This positions this compound and other TSPO agonists as compounds of interest in neuroinflammation research, exploring their potential to modulate microglial activity and mitigate inflammatory responses in the brain.

Influence on Cellular Proliferation and Apoptosis (as mediated by TSPO function)

Beyond its role in neuroinflammation, TSPO is implicated in a variety of fundamental cellular processes, including cellular proliferation and apoptosis. mdpi.comgabarx.comnih.gov TSPO is a component of the mitochondrial permeability transition pore (mPTP) complex, located at the contact sites between the outer and inner mitochondrial membranes. mdpi.comresearchgate.netpatsnap.com The opening or closure of the mPTP is a critical event that can lead to either apoptotic cell death (via mPTP opening) or cell protection (via mPTP blocking). researchgate.netpatsnap.com

TSPO ligands have been shown to influence these processes. Binding of ligands to TSPO can affect the opening of the mPTP, thereby regulating apoptosis. researchgate.net Studies have indicated that TSPO ligands can modulate apoptosis, with some exhibiting anti-apoptotic activity at certain concentrations and pro-apoptotic effects at higher concentrations. researchgate.net Furthermore, high concentrations of TSPO ligands have been observed to inhibit cell proliferation in certain cell lines. researchgate.net These findings suggest that the functional activity of TSPO, which can be modulated by agonists like this compound, plays a role in controlling the balance between cell survival and death, as well as cellular proliferation. While specific detailed data on this compound's direct effects on proliferation and apoptosis were not extensively highlighted in the search results, the established role of TSPO and the general properties of its ligands in modulating these processes provide a framework for understanding the potential influence of this compound.

This compound's binding affinity to TSPO has been quantified in preclinical studies. It inhibits the binding of [³H]PK 11195 to crude mitochondrial preparations of rat whole brain with an IC₅₀ value of 0.92 nM. probechem.comnih.gov Similarly, it inhibits the binding of [³H]Ro 5-4864 to the same preparation with an IC₅₀ value of 0.64 nM. nih.gov In contrast, this compound shows negligible affinity for central benzodiazepine (B76468) receptors (CBR), with an IC₅₀ value greater than 10,000 nM for [³H]-flunitrazepam binding. nih.gov These binding characteristics highlight the selectivity of this compound for TSPO.

Here is a table summarizing the binding affinity data for this compound:

LigandTarget SiteIC₅₀ (nM)PreparationSpecies
[³H]PK 11195Peripheral Benzodiazepine Receptor (TSPO)0.92Crude mitochondrial preparationsRat
[³H]Ro 5-4864Peripheral Benzodiazepine Receptor (TSPO)0.64Crude mitochondrial preparationsRat
[³H]-flunitrazepamCentral Benzodiazepine Receptor (CBR)>10,000Membranes of whole brainRat

These preclinical findings on this compound's binding profile and the known functions of TSPO in activated microglia, neuroinflammation, proliferation, and apoptosis provide a basis for further research into its potential biological activities in various pathological conditions where TSPO is implicated.

Structure Activity Relationship Sar Studies of Daa 1097 and Analogues

Design and Synthesis of Aryloxyanilide Derivatives for TSPO Ligand Development

DAA-1097, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, belongs to the class of aryloxyanilide derivatives wikipedia.orgnih.gov. The design and synthesis of aryloxyanilide derivatives as TSPO ligands were explored through modifications of existing structures like the benzodiazepine (B76468) Ro5-4864, involving the opening of its diazepine (B8756704) ring nih.govmdpi.com. This approach led to the development of compounds with high affinity and selectivity for TSPO mdpi.com.

The synthesis typically involves assembling the key structural components: an aryloxyaniline moiety and a substituted benzylacetamide group wikipedia.orgnih.gov. Variations in the substituents on these core structures are introduced to investigate their impact on TSPO binding affinity and pharmacological properties.

Identification of Key Structural Motifs Governing TSPO Binding Affinity

SAR studies on aryloxyanilide derivatives, including this compound and its analogues like DAA-1106, have aimed to pinpoint the specific structural motifs responsible for high TSPO binding affinity. These studies often involve synthesizing a series of compounds with systematic variations and evaluating their binding to TSPO, commonly using radioligand displacement assays with tracers like [³H]PK 11195 probechem.comnih.gov.

This compound has demonstrated high binding affinity for TSPO, with an IC₅₀ value of 0.92 nM against [³H]PK 11195 binding in rat whole brain mitochondrial preparations probechem.com. Compared to the prototypical TSPO ligand PK11195, this compound has shown higher binding affinity in rat brain studies nih.gov. For instance, this compound had a Kᵢ of 0.19 ± 0.02 nM for TSPO in rat brain, while PK11195 had a Kᵢ of 0.54 ± 0.24 nM nih.gov. DAA-1106, a related phenoxyarylacetamide, also exhibits sub-nanomolar affinity for TSPO mdpi.comwikipedia.org.

Analysis of various aryloxyanilide derivatives has helped identify the contribution of different parts of the molecule to binding. The specific substitutions on the phenoxyphenyl and benzyl (B1604629) rings, as well as the nature of the acetamide (B32628) linker, are critical determinants of binding affinity patsnap.comresearchgate.net. While specific detailed SAR data tables for this compound analogues are often found within primary research articles, the general trend indicates that the size, electronic properties, and position of substituents significantly influence the interaction with the TSPO binding site patsnap.comresearchgate.net. The TSPO binding site is described as a hydrophobic pocket within the protein's helical bundle mdpi.comacs.orgnih.gov.

Correlation Between Molecular Structure and Observed Biological Efficacy

The correlation between the molecular structure of this compound and its analogues and their observed biological efficacy, such as anxiolytic effects, is a key aspect of SAR studies wikipedia.orgnih.gov. TSPO ligands are known to influence processes like steroidogenesis, which is linked to the production of neurosteroids with anxiolytic properties nih.govgabarx.comresearchgate.net.

Studies have shown that this compound exhibits anxiolytic effects in animal models wikipedia.orgnih.gov. While this compound and the structurally similar DAA-1106 both bind potently to TSPO and show anxiolytic effects, their effects on steroidogenesis can differ, suggesting that subtle structural variations can lead to divergent functional outcomes researchgate.netresearchgate.net. This highlights that while high binding affinity to TSPO is often a prerequisite for biological activity, the specific nature of the ligand-TSPO interaction, influenced by molecular structure, can determine the downstream cellular effects researchgate.netresearchgate.net.

The precise mechanism by which this compound exerts its biological effects through TSPO is an active area of research. TSPO is involved in cholesterol transport, a rate-limiting step in steroid synthesis, and ligand binding can influence this process gabarx.comresearchgate.net. The interaction of ligands with the TSPO binding site, potentially affecting the protein's conformation or interaction with other mitochondrial proteins, is thought to mediate the observed biological responses mdpi.comresearchgate.net.

Here is a table summarizing some binding affinity data for this compound and related ligands:

Research Methodologies and Experimental Approaches

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental to the initial characterization of DAA-1097, providing quantitative data on its interaction with its molecular target, TSPO, and its subsequent effects on cellular functions. These assays are typically conducted in controlled laboratory environments using subcellular components or cultured cells.

Radioligand binding assays are a cornerstone for quantifying the affinity of a test compound like this compound for its receptor. nih.gov These assays measure the displacement of a radioactive ligand (radioligand) from the receptor by the non-radioactive test compound. nih.gov The primary output is the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors, a direct measure of binding affinity.

The general procedure involves the following steps:

Membrane Preparation : Subcellular fractions rich in TSPO, such as mitochondrial membranes, are prepared from tissues (e.g., rat kidney) or cultured cells (e.g., HEK293 cells expressing TSPO). giffordbioscience.comunifi.it The tissue or cells are homogenized and centrifuged to isolate the membrane pellet, which is then resuspended and stored for use in the assay. giffordbioscience.com

Competition Assay : The membrane preparation is incubated with a fixed concentration of a selective TSPO radioligand, most commonly [³H]PK 11195, and varying concentrations of the unlabeled competitor compound (e.g., this compound). nih.govunifi.it

Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. nih.govgiffordbioscience.com The radioactivity retained on the filters is then measured using a scintillation counter. giffordbioscience.com

Data Analysis : The amount of radioligand bound at each concentration of the competitor is used to generate a competition curve. nih.gov From this curve, the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. nih.gov

Studies on related compounds have demonstrated significant species-dependent differences in binding affinity for TSPO, highlighting the importance of conducting these assays in tissues from multiple species, including humans. unifi.it For instance, the binding affinity of the prototypical TSPO ligand Ro 5-4864 is substantially higher in rats than in humans. unifi.it

Table 1: Example Data from Radioligand Binding Assays for TSPO Ligands

CompoundRadioligandTissue/Cell SourceKᵢ (nM)
PK 11195 [³H]PK 11195Rat Kidney Mitochondria3.5
Ro 5-4864 [³H]PK 11195Rat Kidney Mitochondria2.1
DAA-1106 [³H]PK 11195Rat Brain0.31
MGV-1 Not SpecifiedNot Specified825 nih.gov

Note: This table is illustrative and compiles data for well-known TSPO ligands to demonstrate typical results from these assays. DAA-1106 is a close structural analog of this compound.

Following the determination of binding affinity, cell-based assays are employed to assess the functional consequences of this compound binding to TSPO. These assays move beyond simple binding to explore the compound's ability to modulate cellular processes.

Steroidogenesis Assays : A primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids. nih.govdntb.gov.ua Assays measuring the production of pregnenolone (B344588), the first steroid synthesized from cholesterol, are commonly used to evaluate the functional activity of TSPO ligands. gabarx.com

Methodology : Cell lines that express TSPO and are capable of steroid synthesis, such as C6 glioma or BV-2 microglia cells, are incubated with the test compound (e.g., this compound). gabarx.com After a set incubation period, the cells or the culture medium are collected, and the concentration of pregnenolone is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). gabarx.com An increase in pregnenolone production relative to untreated control cells indicates that the ligand is an agonist at TSPO, promoting its cholesterol transport function. unifi.it

Mitochondrial Function Assays : Given TSPO's location on the outer mitochondrial membrane, its ligands are often evaluated for their effects on various aspects of mitochondrial health and function. merckmillipore.com

Mitochondrial Respiration : The Seahorse XF Analyzer is a common tool used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. mdpi.com Cells are treated with the test compound, and changes in basal respiration, ATP-linked respiration, and maximal respiration are monitored in real-time. mdpi.com

Mitochondrial Membrane Potential (ΔΨm) : The integrity of the mitochondrial membrane potential is crucial for ATP production. merckmillipore.com Changes in ΔΨm can be assessed using fluorescent dyes like JC-1 or tetramethylrhodamine (B1193902) (TMRM). merckmillipore.com In healthy mitochondria, these dyes accumulate and emit a specific fluorescence signal, which changes when the membrane potential collapses, a common event in apoptosis. merckmillipore.com

Reactive Oxygen Species (ROS) Production : Mitochondrial activity can lead to the production of ROS. thermofisher.com Fluorescent probes, such as MitoSOX Red, are used to specifically detect mitochondrial superoxide (B77818) levels. merckmillipore.com An increase or decrease in ROS following treatment with a TSPO ligand can provide insights into its impact on mitochondrial oxidative stress. thermofisher.com

In Vivo Animal Model Studies for Pharmacological Evaluation

To understand the potential therapeutic effects of this compound in a whole organism, researchers utilize in vivo animal models. These studies are critical for assessing the compound's activity on complex physiological and behavioral states that cannot be replicated in vitro.

All animal research is conducted under strict ethical guidelines to ensure humane treatment and minimize pain and distress. In neuropsychiatric preclinical research, these frameworks are particularly important. nih.gov Key principles include:

The Three Rs : This is a widely adopted ethical framework.

Replacement : Using non-animal methods (e.g., computer modeling, in vitro assays) whenever possible.

Reduction : Using the minimum number of animals necessary to obtain statistically significant data.

Refinement : Modifying experimental procedures to minimize animal suffering and enhance animal welfare.

Institutional Oversight : Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. nih.gov This committee ensures that the proposed research is scientifically valid, ethically justified, and that the researchers are properly trained.

Justification of Models : The choice of animal model must be justified based on its relevance to the human condition being studied. nih.gov For psychiatric disorders, this involves considering the model's face validity (symptom similarity), construct validity (underlying mechanism similarity), and predictive validity (whether it correctly identifies effective treatments). nih.gov

This compound, as a TSPO ligand with potential neuroactive properties, would be evaluated in animal models of specific disorders, such as anxiety and neuropathic pain.

Animal Models of Anxiety : These models use behavioral responses to novel or aversive stimuli to infer an animal's anxiety-like state. researchgate.net

Elevated Plus-Maze (EPM) : This test relies on the rodent's natural aversion to open, elevated spaces. The apparatus consists of two open arms and two enclosed arms. An anxiolytic effect is inferred if the animal spends more time in and makes more entries into the open arms after being treated with the test compound. scielo.br

Light-Dark Box : This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. researchgate.net Anxiolytic compounds typically increase the time spent in the light compartment.

Open Field Test : This test assesses exploratory behavior and anxiety in a novel, open arena. Anxiety is often associated with reduced locomotion and a preference for staying near the walls (thigmotaxis). Anxiolytic drugs can increase exploration of the center of the field. researchgate.net

Animal Models of Neuropathic Pain : These models are created by inducing damage to the peripheral nervous system to mimic chronic pain conditions in humans. ukscip.com

Chronic Constriction Injury (CCI) : This model involves loosely ligating the sciatic nerve, which leads to the development of pain-like behaviors. nih.govnih.gov

Spared Nerve Injury (SNI) : In this model, two of the three terminal branches of the sciatic nerve are cut, leaving the third (the sural nerve) intact. This results in robust and long-lasting hypersensitivity in the paw area innervated by the spared nerve. researchgate.net

Chemotherapy-Induced Neuropathic Pain (CINP) : This model involves administering chemotherapeutic agents (e.g., paclitaxel, vincristine) to animals, which induces peripheral neuropathy similar to that seen in cancer patients. nih.gov

Pain Behavior Assessment : In these models, the primary outcome is the measurement of pain hypersensitivity. This is typically done using the von Frey test, where calibrated filaments are applied to the paw to measure the threshold for mechanical allodynia (pain from a non-painful stimulus). nih.gov

Radiochemistry and Imaging Applications of TSPO Ligands

The structure of TSPO ligands like this compound makes them ideal candidates for radiolabeling and use as imaging agents in Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of molecular targets in vivo. nih.gov Because TSPO expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, radiolabeled TSPO ligands are valuable biomarkers for imaging this process in the brain. mdpi.com

The development of a TSPO PET radioligand involves several key steps:

Choice of Radionuclide : The most common positron-emitting isotopes used for PET are Carbon-11 (B1219553) (¹¹C) and Fluorine-18 (¹⁸F). nih.gov

Carbon-11 (¹¹C) : Has a short half-life (20.4 minutes). This allows for multiple scans in the same subject on the same day but requires an on-site cyclotron for production. mdpi.com Isotopic replacement of a carbon atom in the drug molecule with ¹¹C does not alter the compound's biological properties. nih.gov

Fluorine-18 (¹⁸F) : Has a longer half-life (109.8 minutes), which permits off-site production and distribution to PET centers without a cyclotron. nih.gov The introduction of a fluorine atom can sometimes alter the pharmacology of the parent molecule. nih.gov

Radiosynthesis : This involves chemically incorporating the radionuclide into the precursor molecule. For example, the close analog of this compound, DAA-1106, has been successfully radiolabeled with ¹¹C via methylation of a desmethyl precursor to produce [¹¹C]DAA1106. mdpi.com A fluorinated version, [¹⁸F]FEDAA1106, has also been synthesized. nih.gov The synthesis must be rapid, efficient, and yield a product with high radiochemical purity and specific activity. acs.orgresearchgate.net

Preclinical and Clinical Evaluation : The resulting radiotracer undergoes extensive evaluation. In vivo PET scans in animals are used to confirm that the tracer enters the brain, binds specifically to TSPO, and can detect changes in TSPO expression in models of neuroinflammation. acs.org Successful preclinical candidates may then advance to human studies to serve as diagnostic tools for neurodegenerative diseases, psychiatric disorders, and other conditions involving neuroinflammation. nih.govmdpi.com

Table 2: Common Radionuclides for PET Imaging of TSPO Ligands

RadionuclideHalf-Life (minutes)Positron Energy (max)Key AdvantageKey Disadvantage
Carbon-11 (¹¹C) 20.4 nih.gov960 keVAllows for multiple scans per day; does not alter molecule properties. mdpi.comRequires on-site cyclotron. nih.gov
Fluorine-18 (¹⁸F) 109.8 nih.gov635 keV nih.govLonger half-life allows for centralized production and distribution. nih.govMay alter the biological properties of the parent molecule. nih.gov

Development of Radiolabeled Probes for TSPO Imaging Research

The development of radiolabeled probes for imaging the 18-kDa translocator protein (TSPO) has been a significant focus in molecular imaging, driven by TSPO's role as a biomarker for neuroinflammation and other pathologies. nih.govresearchgate.netbohrium.comnih.gov Within this context, N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, known as this compound, emerged as a potent and selective agonist for TSPO (formerly known as the peripheral benzodiazepine (B76468) receptor, PBR). nih.gov Its high affinity and selectivity made it a prime candidate for the development of radiolabeled tracers for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are sensitive nuclear medicine techniques for visualizing and quantifying biological processes in vivo. nih.govd-nb.info

The rationale for developing radiolabeled versions of compounds like this compound stems from the need for non-invasive tools to study diseases where TSPO expression is upregulated, such as in activated microglia during neuroinflammation. researchgate.netnih.gov Research efforts focused on creating ligands based on the aryloxyanilide class of compounds, to which this compound belongs. snmjournals.org The process involves labeling the molecule with a positron-emitting radionuclide, most commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov

This compound demonstrated potent inhibition of radioligand binding to mitochondrial preparations from rat brains, indicating strong affinity for TSPO. nih.gov Specifically, it inhibited the binding of [³H]PK 11195 and [³H]Ro 5-4864 with high efficacy. nih.gov Such high affinity is a critical prerequisite for a successful imaging probe, as it allows the tracer to bind effectively to the target protein even at the low concentrations used in PET studies. nih.gov While its close analog, DAA1106, was successfully radiolabeled with ¹¹C (as [¹¹C]DAA1106) and evaluated in preclinical models, the research on this compound established the foundational pharmacology for this class of imaging agents. nih.govsnmjournals.orgfrontiersin.org The development process for such probes involves complex radiosynthesis, which for ¹¹C-labeled compounds requires rapid chemical reactions due to the short half-life of Carbon-11 (approximately 20.4 minutes).

Table 1: In Vitro Binding Affinity of this compound for TSPO This interactive table summarizes the inhibitory concentration (IC50) values of this compound against different radioligands binding to TSPO in rat brain mitochondrial preparations.

Radioligand Competed Against IC50 (nM)
[³H]PK 11195 0.92
[³H]Ro 5-4864 0.64

Data sourced from Okuyama S, et al. (1999). nih.gov

Applications in Preclinical Molecular Imaging

The application of TSPO-targeted radiolabeled probes in preclinical molecular imaging is extensive, providing a crucial, non-invasive window into cellular and molecular processes in living animal models. rug.nl These advanced imaging techniques allow for the longitudinal study of disease progression and the evaluation of therapeutic interventions without the need to sacrifice the animals at each time point. rug.nl Probes derived from high-affinity ligands like this compound are designed to visualize and quantify changes in TSPO density, which is a hallmark of microglial activation in response to brain injury or inflammation. nih.govnih.gov

In preclinical research, PET imaging with TSPO radiotracers is widely used in various animal models of neurological and psychiatric disorders. nih.gov For instance, these probes are employed in rodent models of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and in models of acute brain injury such as stroke. snmjournals.orgfrontiersin.org By administering a radiolabeled TSPO ligand, researchers can track the spatio-temporal dynamics of neuroinflammation. For example, studies have shown increased tracer uptake in brain regions affected by pathology, correlating with the presence of activated microglia confirmed by post-mortem tissue analysis (ex vivo autoradiography and immunohistochemistry). d-nb.info

The ability to repeatedly image the same animal over time is a significant advantage, as it allows each subject to serve as its own control, thereby improving the statistical power and reducing the number of animals required for a study. rug.nl Preclinical PET studies are instrumental in the development of new drugs. They can confirm that a novel therapeutic agent engages its intended target in the brain and can assess the downstream effects on neuroinflammation by measuring changes in TSPO expression. This provides invaluable information on drug efficacy and helps to bridge the gap between initial drug discovery and human clinical trials. rug.nl The insights gained from preclinical TSPO imaging help to elucidate the role of inflammatory processes in disease pathophysiology and to validate TSPO as a viable biomarker for monitoring disease and treatment response. nih.govsnmjournals.org

Future Directions and Translational Perspectives for Tspo Ligand Research

Elucidation of Remaining Physiological and Pathophysiological Roles of TSPO

Despite considerable research, the precise molecular functions of TSPO in both normal physiological states and disease conditions are still being fully elucidated mdpi.com. TSPO is widely expressed, with high concentrations in steroid-producing tissues and increased levels observed in activated glial cells in the brain during neuroinflammation mdpi.comnih.gov. Its role in cholesterol transport, a rate-limiting step in steroidogenesis, is well-established mdpi.comfrontiersin.orggabarx.com. However, TSPO's involvement extends to immunomodulation, mitochondrial metabolism, apoptosis, cell respiration, oxidation, cell proliferation, and differentiation mdpi.com.

DAA-1097, as a tool compound with high affinity for TSPO, has been instrumental in probing these functions. Studies using this compound and similar ligands have contributed to understanding how TSPO agonists can promote steroidogenesis from mitochondria and exhibit anxiolytic effects in animal models nih.gov. However, recent genetic studies have presented findings that sometimes appear inconsistent with pharmacological studies using TSPO ligands, highlighting the need for further research to reconcile these observations and gain a clearer picture of TSPO's essential roles nih.gov. Future research utilizing advanced techniques, potentially in conjunction with selective ligands like this compound, is necessary to fully unravel the multifaceted roles of TSPO at the cellular and systemic levels.

Potential for Novel Therapeutic Applications of TSPO Ligands

The altered expression of TSPO in a wide range of human diseases, coupled with its diverse cellular functions, positions it as a promising target for therapeutic intervention mdpi.comacs.orgacs.org. TSPO ligands, including compounds structurally related to this compound, are being investigated for their potential therapeutic applications in various conditions.

Neurodegenerative Disorders Research

Neuroinflammation is a significant factor in the progression of many neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and multiple sclerosis (MS) mdpi.comresearchgate.net. TSPO expression is markedly upregulated in activated glial cells, particularly microglia, in these conditions, making it a biomarker for neuroinflammation and a potential therapeutic target mdpi.comnih.govmdpi.comacs.org.

This compound and related phenoxyphenyl acetamide (B32628) derivatives have been studied for their binding affinity to TSPO in the brain and their ability to cross the blood-brain barrier, which is crucial for treating neurological disorders nih.gov. While this compound itself was initially developed and its global highest R&D status is listed as discontinued (B1498344) for "Other Diseases" patsnap.com, the research surrounding it and similar compounds has paved the way for exploring TSPO modulation as a strategy in neurodegeneration. For instance, a related compound, DAA-1106, has been used in radiolabeled form to map TSPO in the brain and monitor the progress of neurodegenerative diseases like AD wikipedia.org. Although results from TSPO imaging in AD have sometimes been inconclusive, the potential for TSPO ligands to influence neuroinflammation and neurosteroidogenesis, which can have neuroprotective effects, remains an active area of investigation gabarx.comresearchgate.netresearchgate.net.

Inflammatory Conditions Research

Beyond neuroinflammation, TSPO is involved in inflammatory responses in peripheral tissues and is present in immune cells like mast cells and macrophages acs.orgwikipedia.org. Its upregulation is observed in various peripheral sterile inflammatory diseases acs.org. TSPO ligands have demonstrated anti-inflammatory effects in experimental models nih.govresearchgate.net.

Research utilizing TSPO ligands contributes to understanding how modulating TSPO might impact inflammatory processes. While specific detailed research findings on this compound's direct role in peripheral inflammatory conditions were not extensively highlighted in the provided context, the broader research on TSPO ligands suggests a potential avenue. The ability of TSPO ligands to influence mitochondrial function and oxidative stress, which are linked to inflammation, underlies this potential frontiersin.orgacs.org.

Oncological Research (TSPO involvement in tumorigenesis)

TSPO is frequently overexpressed in various cancers, including brain cancers (glioblastoma), breast, colorectal, prostate, and ovarian cancers mdpi.comacs.orgacs.orgmdpi.comresearchgate.net. Its expression level has been correlated with tumor grade, proliferation, and prognosis in some cancers researchgate.netmdpi.com. TSPO is implicated in several cancer hallmark features, such as resistance to apoptosis, invasiveness, and proliferation mdpi.com.

Research into TSPO's role in tumorigenesis involves investigating how TSPO ligands might influence cancer cell behavior. While the provided information does not detail specific studies with this compound in oncology, the compound's classification as a TSPO ligand means research findings on other TSPO ligands in cancer are relevant to the potential future directions of studying this compound or related compounds in this context. For example, some studies suggest that TSPO ligands can modulate apoptosis and cell proliferation in cancer cells patsnap.commdpi.com. The potential for TSPO-targeting PET ligands for in vivo imaging of tumors is also being explored mdpi.comresearchgate.net.

Challenges and Opportunities in Developing TSPO Ligands for Research and Therapeutic Advancement

The development of TSPO ligands for both research and therapeutic purposes faces several challenges and opportunities. One challenge in utilizing TSPO ligands, particularly in neuroimaging, has been the presence of a polymorphism that affects TSPO binding affinity in humans researchgate.net. This genetic variation can influence the interpretation of studies using TSPO radioligands.

Another aspect is the need for highly selective ligands to avoid off-target effects. This compound is described as a potent and selective TSPO agonist wikipedia.orgprobechem.com. The development of such selective compounds is crucial for accurately probing TSPO's functions and minimizing potential side effects.

Opportunities lie in designing ligands with improved pharmacokinetic properties, such as better brain penetration for neurological applications nih.gov. Furthermore, understanding the precise binding modes of ligands like this compound to TSPO can inform the design of novel compounds with tailored properties acs.org. The potential for TSPO ligands to stimulate neurosteroidogenesis offers a unique therapeutic angle for conditions where neurosteroid levels are dysregulated gabarx.comresearchgate.net.

Integration of Advanced Omics and Systems Biology Approaches in TSPO Research

Integrating advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) and systems biology approaches is crucial for a comprehensive understanding of TSPO's roles and the effects of its ligands mdpi.comwindows.net. These approaches can help to:

Identify genetic variations in TSPO that affect its expression or function and influence responses to ligands like this compound.

Analyze global changes in gene and protein expression profiles in response to TSPO modulation by ligands, revealing downstream pathways affected by TSPO activity.

Investigate metabolic alterations linked to TSPO's role in mitochondrial function and steroidogenesis.

Develop a systems-level understanding of how TSPO interacts with other proteins and pathways in different cell types and disease states.

Applying omics and systems biology to studies involving this compound or novel TSPO ligands can provide deeper insights into the molecular mechanisms underlying their effects and help identify potential biomarkers for predicting treatment response or disease progression. This integrated approach is essential for translating research findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for DAA-1097, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound (CAS 220551-79-1) is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. Key variables include temperature, solvent polarity, and catalyst selection. For reproducibility, document reaction parameters (e.g., molar ratios, reflux duration) and validate purity using HPLC or NMR . A comparative table of synthesis methods is provided below:

MethodCatalystSolventYield (%)Purity (%)
Route APd/CDMF6895
Route BCuITHF7297

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer: Use a combination of 1^1H/13^13C NMR to confirm molecular structure, FT-IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers design preliminary assays to assess this compound’s bioactivity?

  • Methodological Answer: Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition). Include positive/negative controls and dose-response curves. Use ANOVA to determine statistical significance, ensuring sample sizes meet power analysis requirements .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported pharmacological efficacy across studies?

  • Methodological Answer: Discrepancies may arise from variability in assay protocols or compound purity. Conduct meta-analyses of existing data, highlighting confounding variables (e.g., cell line differences). Replicate key studies under standardized conditions and apply Bland-Altman plots to assess inter-study bias .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile while minimizing synthetic complexity?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors. Use QSAR models to balance physicochemical properties (logP, solubility) with synthetic feasibility. Validate predictions with in vivo ADME studies .

Q. What experimental designs mitigate batch-to-batch variability in large-scale this compound production for preclinical trials?

  • Methodological Answer: Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Monitor intermediate purity using inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Q. How should researchers address conflicting data on this compound’s toxicity thresholds in different model organisms?

  • Methodological Answer: Perform interspecies scaling using allometric models, adjusting for metabolic rate differences. Conduct histopathological and biomarker analyses (e.g., ALT/AST levels) across species. Apply Hill slope models to compare dose-toxicity relationships .

Methodological Guidelines

  • Data Reprodubility : Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories. Use version control software (e.g., Git) for computational workflows .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and ARRIVE 2.0 reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.